molecular formula C12H17NO2 B2747073 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87063-12-5

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Katalognummer: B2747073
CAS-Nummer: 87063-12-5
Molekulargewicht: 207.273
InChI-Schlüssel: XCTAJOGFZVNQAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of aminomethyl tetrahydronaphthalene derivatives that serve as a critical scaffold for the development of novel opioid receptor ligands . Scientific studies have utilized this core structure to design and synthesize selective probe molecules for investigating the subtype selectivity and activation mechanisms of μ, δ, and κ opioid receptors . For instance, research derivatives based on this scaffold, such as FW-AII-OH-2, have demonstrated high binding affinity for the δ opioid receptor (Ki = 4.64 nM), while others like FW-AII-OH-1 show activity at the κ opioid receptor (Ki = 141.2 nM) . These compounds provide researchers with valuable tools to elucidate the structural determinants and detailed signal transduction mechanisms of G protein-coupled opioid receptors, which are important targets for pain management and the treatment of other neurological disorders . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTAJOGFZVNQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a phenol or an enolizable ketone. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as methylation, reduction, and Mannich-type reactions, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydronaphthalene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibit significant anticancer properties. A study published in the ACS Omega journal demonstrated that derivatives of this compound showed substantial growth inhibition against various cancer cell lines, such as OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 75% .

Cell Line Percent Growth Inhibition (%)
OVCAR-885.26
NCI-H4075.99
SNB-1986.61

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it may inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions.

Pharmacological Applications

1. Analgesic Properties

The analgesic potential of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has been explored in various studies. It is suggested that the compound may serve as a safer alternative to traditional opioids by providing pain relief without the typical side effects associated with opioid use .

2. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on a series of naphthalene derivatives including 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, researchers observed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and reducing toxicity to normal cells.

Case Study 2: Neuroprotection in Animal Models

Another pivotal study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results demonstrated a significant reduction in neuroinflammation and improvement in memory function when administered at specific dosages.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy and hydroxyl groups may also contribute to the compound’s activity by affecting its solubility and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Activity Reference
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol - 1-OH
- 1-CH₂NH₂
- 6-OCH₃
C₁₂H₁₇NO₂ Intermediate in synthesis of CNS agents; potential dopamine/serotonin transporter affinity (inferred)
1-(Aminomethyl)-5,6-dimethoxy-3-propyl-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride - 1-OH
- 1-CH₂NH₂
- 5,6-di-OCH₃
- 3-propyl
C₁₆H₂₆ClNO₃ Enhanced lipophilicity; diastereomers observed in NMR; potential kappa opioid receptor affinity
cis/trans-2-(4-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazin-1-ylmethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol - 1-OH
- 6-OCH₃
- Piperazinylmethyl-bis(4-fluorophenyl) substituent
C₃₄H₃₄F₂N₂O₃ High serotonin transporter (SERT) selectivity; structural bulk reduces blood-brain barrier penetration
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride - 1-ketone
- 6-CH₂NH₂
C₁₁H₁₄ClNO Reduced hydrogen bonding capacity; potential dopaminergic activity
1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride - 1-OH
- 1-CH₂NH₂
- 7-OCH₃
C₁₂H₁₇NO₂ Positional isomerism alters electronic distribution; lower affinity for sigma receptors compared to 6-OCH₃ analogs

Key Observations:

Substituent Effects on Pharmacological Activity :

  • The 6-methoxy group in the target compound is critical for interactions with serotonin and dopamine transporters, as seen in analogs like those in , which exhibit SERT selectivity. In contrast, 5,6-dimethoxy derivatives () may interact with opioid receptors due to increased lipophilicity and steric bulk .
  • Positional isomerism (e.g., 6-OCH₃ vs. 7-OCH₃) significantly alters receptor binding. For example, 7-methoxy analogs show reduced sigma receptor affinity compared to 6-methoxy variants .

Structural Modifications and Physicochemical Properties: Introduction of piperazine rings () or fluorinated aromatic groups enhances transporter affinity but reduces metabolic stability. The target compound’s simpler structure may offer better bioavailability . Ketone vs.

Synthetic Utility: The target compound serves as a key intermediate in synthesizing complex molecules, such as Ir@SiCN catalyst precursors () and osteoporosis therapeutics (). Its aminomethyl group facilitates further functionalization via reductive amination or coupling reactions .

The hydrochloride salt form of the target compound improves handling stability .

Biologische Aktivität

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound classified under tetrahydronaphthalenes. Its unique structure includes an aminomethyl group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
IUPAC Name1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Molecular FormulaC12H17NO2
Molecular Weight205.27 g/mol
CAS Number87063-12-5

Synthesis

The synthesis of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through various methods. One prominent method is the Mannich reaction , which involves the reaction of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. This reaction typically occurs under mild conditions with the presence of an acid catalyst.

Antimicrobial Properties

Research has indicated that 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structure-activity relationship (SAR) analyses suggest that the presence of the hydroxyl and methoxy groups enhances its binding affinity to cancer-related targets, promoting cytotoxic effects .

The biological activity of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules. The aminomethyl group plays a crucial role in these interactions, influencing the compound's solubility and overall biological efficacy .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various tetrahydronaphthalene derivatives. 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and >64 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

Another significant study assessed the anticancer properties of this compound using MCF7 breast cancer cells. The results indicated that treatment with 10 µM of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through intrinsic pathways involving caspase activation .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential reduction, hydroxylation, and amination steps. A common approach includes:

  • Step 1 : Catalytic hydrogenation of a naphthalene derivative (e.g., 6-methoxy-1-naphthol) to yield the tetralin backbone.
  • Step 2 : Introduction of the aminomethyl group via reductive amination using ammonia or methylamine under high pressure (50–100 atm) and elevated temperatures (80–120°C) .
  • Step 3 : Hydroxylation at the 1-position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or enzymatic methods.

Q. Critical Parameters :

  • Catalyst Choice : Palladium on carbon (Pd/C) for hydrogenation improves regioselectivity.
  • Solvent Systems : Ethanol or THF enhances solubility during amination.
  • Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from by-products like over-reduced analogs .

Q. How is the structural integrity of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–2.2 ppm (tetrahydronaphthalenyl protons), δ 3.8 ppm (methoxy group), and δ 4.1–4.5 ppm (aminomethyl protons) confirm substitution patterns.
    • ¹³C NMR : Signals near 55 ppm (methoxy carbon) and 45–50 ppm (aminomethyl carbon) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 207.1364 (calculated for C₁₂H₁₇NO₂⁺).
  • X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers, though crystallization may require slow evaporation in methanol/water .

Q. What preliminary biological screening approaches are recommended to assess this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with phenylethanolamine N-methyltransferase (PNMT) via fluorometric assays, as structural analogs modulate neurotransmitter synthesis .
  • Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Fluorescent Probing : Label the compound with FITC (fluorescein isothiocyanate) to track cellular uptake in confocal microscopy .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound’s stereoisomers?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with ruthenium complexes during hydrogenation to induce asymmetry in the tetrahydronaphthalenyl core .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer, leaving the desired isomer unreacted.
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

Challenges : Competing epimerization at the aminomethyl group requires low-temperature handling (<0°C) during purification.

Q. How do modifications at the aminomethyl or methoxy positions affect pharmacological activity?

Methodological Answer:

  • Aminomethyl Modifications :
    • Bulky Substituents : Replacing -CH₂NH₂ with -CH₂NHR (R = isopropyl) reduces CNS penetration due to increased steric hindrance.
    • Electron-Withdrawing Groups : Fluorination at the aminomethyl carbon enhances metabolic stability but may reduce receptor binding affinity .
  • Methoxy Modifications :
    • Demethylation : Removing the methoxy group (yielding a hydroxyl) increases polarity, improving aqueous solubility but shortening half-life .

Table 1 : Structure-Activity Relationship (SAR) Trends

Modification SiteStructural ChangeImpact on Activity
Aminomethyl-CH₂NH₂ → -CH₂F↑ Metabolic stability, ↓ toxicity
Methoxy-OCH₃ → -OCF₃↑ Lipophilicity, ↑ CYP450 inhibition

Q. What in vitro models are appropriate for studying its metabolism and pharmacokinetics?

Methodological Answer:

  • Hepatocyte Models : Primary human hepatocytes (PHHs) in suspension quantify Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation).
  • Caco-2 Monolayers : Assess intestinal permeability; a Papp value >1 × 10⁻⁶ cm/s suggests high oral bioavailability.
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH to measure intrinsic clearance (CLint) .

Data Interpretation : A high CLint (>50 µL/min/mg) indicates rapid hepatic clearance, necessitating prodrug strategies for therapeutic use.

Q. How can computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PNMT (PDB ID: 3HCD). Key residues: Asp267 (hydrogen bonding with -OH), Phe174 (π-π stacking with naphthalenyl).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .

Q. What analytical techniques resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Meta-Analysis : Use RevMan to aggregate data from multiple studies, applying random-effects models to account for variability in assay conditions (e.g., IC₅₀ differences due to cell line heterogeneity) .
  • Dose-Response Validation : Replicate disputed assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

Table 2 : Key Synthetic Intermediates and By-Products

IntermediateRole in SynthesisCommon By-Products
6-Methoxy-1-naphtholStarting materialOver-reduced dihydro analogs
1,2,3,4-Tetrahydronaphthalen-1-olCore structure precursorEpimeric aminomethyl derivatives

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.